Disperse Red 92

Description

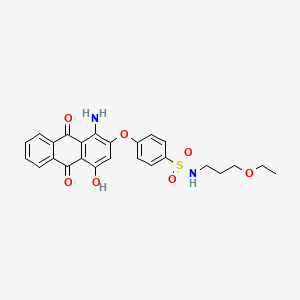

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCWDABTQQKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888142 | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72363-26-9, 12236-11-2 | |

| Record name | Disperse Red 92 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 92: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Synthesis, Chemical Profile, and Applications of a Key Anthraquinone Dye

Introduction

Disperse Red 92, identified by the Colour Index (C.I.) number 60752, is a synthetically produced organic colorant belonging to the anthraquinone class of dyes.[1] Renowned for its vibrant bluish-red to red-light purple hue, this non-ionic dye exhibits excellent fastness properties, making it a valuable agent in the coloration of hydrophobic synthetic fibers.[1][2] This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

This compound is chemically characterized as an anthraquinone derivative. The core of its structure is the 9,10-anthracenedione skeleton, which is substituted to produce its unique color and application properties.

Key Identifiers:

| Identifier | Value |

| Chemical Name | 1-amino-2-[4-[(3-ethoxypropyl)sulfamoyl]phenoxy]-4-hydroxyanthracene-9,10-dione |

| C.I. Name | This compound |

| C.I. Number | 60752 |

| CAS Numbers | 12236-11-2, 72363-26-9[1] |

| Molecular Formula | C25H24N2O7S[1] |

| Molecular Weight | 496.53 g/mol [1][3] |

The molecular architecture of this compound is pivotal to its function as a disperse dye. The large, planar anthraquinone system is the primary chromophore responsible for its color. The presence of polar functional groups such as the amino (-NH2), hydroxyl (-OH), and sulfamoyl (-SO2NH-) groups, coupled with the overall non-ionic nature of the molecule, governs its low water solubility and high affinity for polyester fibers.

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Properties

The performance of this compound in dyeing applications is intrinsically linked to its physical and chemical properties. As a disperse dye, it is designed to have low solubility in water and to be applied from a fine aqueous dispersion.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Red-violet grains / Blue odorless powder | [3] |

| Melting Point | >147 °C (Decomposition at 290 °C) | [3] |

| Boiling Point | 713.7 °C at 760 mmHg | [4] |

| Density | 1.405 g/cm³ | [4] |

| Water Solubility | 8.1 mg/L | [3] |

| Flash Point | 385.5 °C | [4] |

The color of this compound arises from electronic transitions within the conjugated π-system of the anthraquinone chromophore. The absorption of light in the visible region is responsible for its characteristic red hue. The exact absorption maximum (λmax) is dependent on the solvent environment but is typically in the blue-green region of the visible spectrum, leading to the observed red color.

Synthesis of this compound: A Step-by-Step Protocol

The industrial synthesis of this compound is a multi-step process that starts from C.I. Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). The synthesis involves two key transformations: chlorosulfonation of the phenoxy group followed by condensation with 3-ethoxypropylamine.

Experimental Protocol:

-

Dissolution of Starting Material: Disperse Red 60 solid is dissolved in an inert solvent such as o-dichlorobenzene, chlorobenzene, or carbon tetrachloride. The mass ratio of the solvent to Disperse Red 60 is typically between 3:1 and 6:1.[2]

-

Dehydration (Optional but Recommended): To prevent unwanted side reactions with the highly reactive chlorosulfonating agent, any residual water in the Disperse Red 60 solution is removed. This can be achieved by azeotropic distillation, heating the solution to near the solvent's boiling point. After dehydration, the solution is cooled to 20-35 °C.[2]

-

Chlorosulfonation: Chlorosulfonic acid and thionyl chloride are added to the solution of Disperse Red 60. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is approximately 1:1-2:1-2. The reaction is carried out under controlled temperature (20-40 °C) to yield 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone.[2][5]

-

Neutralization and Condensation: Following the completion of the sulfonation reaction, the reaction mixture is neutralized with sodium carbonate. Subsequently, 3-ethoxypropylamine is added, and the mixture is heated to induce a condensation reaction between the sulfonyl chloride and the amine. The molar ratio of Disperse Red 60 to sodium carbonate to 3-ethoxypropylamine is approximately 1:0.5-2:1-1.5.[2]

-

Isolation and Purification: After the condensation reaction is complete, the inert solvent is removed by distillation for recycling. The resulting this compound product is then isolated by filtration, washed with water, and dried.[2]

Caption: Synthesis Workflow for this compound.

Industrial Applications and Significance

The primary application of this compound is in the dyeing and printing of polyester and its blended fabrics.[2] Its excellent sublimation fastness makes it particularly suitable for high-temperature dyeing methods such as the thermosol process.[2] It is also used for dyeing other synthetic fibers like polyamide and acetate fibers.[1] Beyond textiles, this compound finds utility as a colorant in the manufacturing of inks and plastics.[4]

Toxicological Profile and Safety Considerations

A comprehensive understanding of the toxicological profile of this compound is essential for ensuring safe handling and use.

Summary of Toxicological Data:

-

Acute Toxicity: Animal studies in rats have indicated low acute toxicity via ingestion.[3]

-

Skin and Eye Irritation: this compound is not considered to be irritating to the skin or eyes.[3]

-

Sensitization: It is not found to be a skin sensitizer.[3]

-

Genotoxicity: Extensive experimental studies on genetic toxicity have shown that this compound does not appear to cause genetic defects.[3]

-

Chronic Health Effects: While no adverse effects are anticipated in humans with repeated exposure, repeated oral ingestion of large doses in animals may cause damage to the hematopoietic system. No effects on reproduction or fertility were observed in rats exposed orally.[3]

Environmental Fate:

This compound is not readily biodegradable but is hydrolytically stable.[3] It has a low potential for adsorption to soil and sediment.[3] Due to its low water solubility, its mobility in aquatic environments is limited. Ecotoxicological studies have shown that this compound poses no significant hazard to aquatic species, including fish, daphnids, and aquatic plants.[3]

Handling and Personal Protective Equipment (PPE):

Standard laboratory and industrial hygiene practices should be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection if dust is generated.[6] Adequate ventilation should be ensured in the workplace.[6]

Conclusion

This compound stands as a significant member of the anthraquinone dye family, with its robust performance characteristics making it a staple in the coloration of synthetic textiles. Its synthesis from Disperse Red 60 is a well-defined process, and its physicochemical properties are tailored for its application as a disperse dye. The available toxicological data suggests a low hazard profile under normal handling and use conditions. For researchers and scientists, a thorough understanding of the chemical nature and properties of this compound is crucial for its effective and safe utilization in various scientific and industrial endeavors.

References

- ChemBK. (2024, April 9). This compound.

- Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound.

- Huntsman. DISPERSE RED 092 This Product Safety Summary is intended to provide a general description of certain H.

- World dye variety. (2012, March 6). This compound.

- Google Patents. (n.d.). CN102942800A - Method for preparing disperse red.

- ECHEMI. (n.d.). This compound SDS, 12236-11-2 Safety Data Sheets.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. chembk.com [chembk.com]

- 5. CN102942800A - Method for preparing disperse red - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

Synthesis of Disperse Red 92 from Disperse Red 60

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of C.I. Disperse Red 92, an important anthraquinone dye, using C.I. Disperse Red 60 as the starting material. The document is structured to provide researchers, chemists, and process development scientists with not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental design. The synthesis is a two-step process involving an initial sulfonyl chlorination of the phenoxy group on Disperse Red 60, followed by a condensation reaction with 3-ethoxy-1-propylamine. This guide emphasizes a modern, environmentally conscious approach that utilizes an inert solvent system, minimizing the production of acidic waste associated with older methods. Key process parameters, safety considerations, and reaction mechanisms are detailed to ensure scientific integrity and reproducibility.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1] Within this class, anthraquinone-based dyes are renowned for their brilliant shades, good light fastness, and overall stability.[2][3]

C.I. Disperse Red 60 (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a widely used red dye that provides bright coloration.[4][5][6][7] However, for certain high-performance applications, derivatives with enhanced properties, such as improved sublimation fastness, are required. C.I. This compound (CAS No: 12236-11-2) is one such derivative, valued for its robust performance characteristics in dyeing and printing.[1][8][9]

This guide details the chemical modification of Disperse Red 60 to synthesize this compound. The core transformation involves the introduction of a sulfonamide group, which enhances the dye's properties. The described method moves away from traditional processes that use chlorosulfonic acid as both a reagent and a solvent—a practice that generates significant acid waste.[10] Instead, it employs an inert organic solvent, offering a more controlled and environmentally sustainable synthetic route.[10]

Chemical Structures and Reaction Overview

The synthesis proceeds by first converting Disperse Red 60 into a reactive sulfonyl chloride intermediate. This intermediate is then condensed with an amine to yield the final product, this compound.

-

Key Reagents: Chlorosulfonic acid, Thionyl chloride, 3-Ethoxy-1-propylamine, Sodium Carbonate.

Below is a high-level overview of the synthetic workflow.

Caption: High-level synthetic workflow for the conversion of Disperse Red 60 to this compound.

Mechanistic Rationale and Causality

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis is logically divided into two primary stages.

Stage 1: Formation of the Sulfonyl Chloride Intermediate

The first stage is an electrophilic aromatic substitution on the phenoxy ring of Disperse Red 60.

-

Causality of Reagent Choice:

-

Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent. It introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

-

Thionyl Chloride (SOCl₂): The sulfonic acid intermediate is immediately converted in situ to the more reactive sulfonyl chloride (-SO₂Cl) by thionyl chloride. This is a crucial step, as sulfonyl chlorides are excellent electrophiles for the subsequent condensation reaction.

-

Inert Solvent (e.g., o-dichlorobenzene): The use of an inert solvent provides a controlled reaction medium. Unlike older methods that use a large excess of chlorosulfonic acid as the solvent, this approach allows for precise stoichiometric control, reduces raw material consumption, and significantly minimizes the generation of acidic waste.[10]

-

-

Critical Process Condition: Anhydrous Environment The presence of water is highly detrimental to this stage. Water reacts violently with both chlorosulfonic acid and thionyl chloride, consuming the reagents and preventing the desired reaction.[10] Therefore, if the starting Disperse Red 60 has a moisture content above 0.5%, a dehydration step using a solvent that can form an azeotrope with water is necessary.[10]

Caption: Reaction diagram for the formation of the sulfonyl chloride intermediate from Disperse Red 60.

Stage 2: Condensation to Form this compound

This stage involves the formation of a stable sulfonamide linkage through a nucleophilic substitution reaction.

-

Causality of Reagent Choice:

-

3-Ethoxy-1-propylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride group.

-

Sodium Carbonate (Na₂CO₃): This base is essential for the reaction to proceed to completion. It serves two purposes: it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, and it deprotonates the amine, increasing its nucleophilicity.[10]

-

Caption: Reaction diagram for the condensation step to form this compound.

Detailed Experimental Protocol

This protocol is based on an improved, environmentally conscious synthetic method.[10]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Purity |

| Disperse Red 60 | 17418-58-5 | C₂₀H₁₃NO₄ | >98% |

| o-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | Anhydrous |

| Chlorosulfonic Acid | 7790-94-5 | ClSO₃H | >99% |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | >99% |

| 3-Ethoxy-1-propylamine | 6291-85-6 | C₅H₁₃NO | >98% |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Anhydrous |

Equipment

-

Glass reactor with overhead stirrer, thermometer, reflux condenser, and addition funnel.

-

Heating mantle or oil bath.

-

Vacuum filtration apparatus (e.g., Büchner funnel).

-

Drying oven.

Step-by-Step Procedure

-

Preparation and Dehydration (if necessary): a. Charge the reactor with Disperse Red 60 solid and o-dichlorobenzene. The recommended mass ratio of solvent to solid is between 3:1 and 6:1.[10] b. If the moisture content of the Disperse Red 60 is above 0.5%, heat the mixture to near the boiling point of the solvent to remove water azeotropically. c. After dehydration is complete, cool the solution to the reaction temperature of 20-35°C.[10]

-

Sulfonyl Chlorination: a. Maintain the temperature of the Disperse Red 60 solution at 20-40°C.[10] b. Slowly and carefully add chlorosulfonic acid, followed by thionyl chloride, to the solution via the addition funnel. The molar ratio of Disperse Red 60 : Chlorosulfonic Acid : Thionyl Chloride should be approximately 1 : 1.05 : 1.1.[10] c. Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Neutralization and Condensation: a. After the sulfonyl reaction is complete, add sodium carbonate to the reaction solution to neutralize any remaining acid. b. Add another portion of sodium carbonate, followed by the addition of 3-ethoxy-1-propylamine. The molar ratio of Disperse Red 60 : Sodium Carbonate : Ethoxypropylamine should be approximately 1 : (0.5-2) : (1-1.5).[10] c. Heat the mixture and maintain it at a reaction temperature suitable for condensation until the reaction is complete.

-

Product Isolation and Purification: a. Once the condensation is complete, distill the o-dichlorobenzene solvent for recycling. b. Add water to the reaction residue to precipitate the product. c. Filter the solid product using a Büchner funnel. d. Wash the filter cake with water until neutral. e. Dry the purified this compound product in an oven.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis, derived from established protocols.[10]

| Parameter | Recommended Value/Range | Rationale |

| Solvent:DR60 Mass Ratio | 3:1 to 6:1 | Ensures adequate dissolution and reaction medium volume. |

| Dehydration Temp. | Near solvent boiling point | For effective azeotropic removal of water. |

| Sulfonylation Temp. | 20 - 40°C | Controls reaction rate and minimizes side reactions. |

| Molar Ratio (DR60:ClSO₃H:SOCl₂) | 1 : 1.01-1.1 : 1.01-1.2 | A slight excess of reagents ensures complete conversion. |

| Molar Ratio (DR60:Na₂CO₃:Amine) | 1 : 0.5-2 : 1-1.5 | Sufficient base to neutralize HCl and drive the reaction. |

Safety Considerations

-

Chlorosulfonic Acid and Thionyl Chloride: Both are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

-

o-Dichlorobenzene: This solvent is a hazardous substance. Avoid inhalation of vapors and skin contact.

-

General Precautions: All steps should be performed by trained personnel in a controlled laboratory or plant environment. Review the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The conversion of Disperse Red 60 to this compound represents a valuable synthetic modification for enhancing dye properties. The detailed protocol and mechanistic explanation provided in this guide offer a robust framework for this transformation. By employing an inert solvent system and maintaining careful stoichiometric control, this method provides an efficient, reproducible, and more environmentally friendly alternative to older, waste-intensive processes. This synthesis is a prime example of targeted chemical engineering to meet the high-performance demands of the modern textile and materials industry.

References

-

World Dye Variety. (2012, February 28). Disperse Red 60. Available at: [Link]

-

World Dye Variety. (2012, March 6). This compound. Available at: [Link]

-

Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28531, Disperse Red 60. Retrieved from PubChem. Available at: [Link]

-

ChemBK. (2024, April 9). This compound. Available at: [Link]

-

Grokipedia. (n.d.). Disperse Red 60. Available at: [Link]

-

Journal of the Chemical Society C: Organic. (1967). Anthraquinone dyes. Part VI. Nuclear alkylation of 1-aminoanthraquinone leuco-derivative. RSC Publishing. Available at: [Link]

-

Understanding this compound: Properties and Sourcing Guide for Buyers. (2025, December 15). Available at: [Link]

- Google Patents. (n.d.). EP0775729A1 - Process for making aminoanthraquinone blue colourants.

-

Wikipedia. (n.d.). Anthraquinone dyes. Available at: [Link]

-

AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Available at: [Link]

-

Wikipedia. (n.d.). Disperse Red 60. Available at: [Link]

- Google Patents. (n.d.). EP0775729B1 - Process for making solutions of anthraquinone blue colourants.

-

Chemsrc. (2025, August 25). This compound | CAS#:12236-11-2. Available at: [Link]

-

ChemBK. (2024, April 9). C.I. This compound. Available at: [Link]

-

The Chemistry of Color: Understanding Disperse Dyes Intermediates. (n.d.). Available at: [Link]

Sources

- 1. aatcc.org [aatcc.org]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

Spectroscopic analysis of Disperse Red 92 for research

An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Red 92

Abstract

This compound (C.I. 60752) is an anthraquinone-based dye essential for coloring synthetic textiles like polyester and nylon, prized for its vibrant red-violet hue and good fastness properties.[1][2] For researchers, quality control specialists, and formulation scientists, rigorous analytical characterization is paramount to ensure identity, purity, and performance. This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this compound. We will explore the core principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to deliver not only procedural steps but also the expert rationale behind methodological choices, ensuring a robust and validated analytical workflow.

Introduction: The Molecular Profile of this compound

This compound is a synthetic organic colorant belonging to the anthraquinone class of dyes.[3] Unlike azo dyes, which feature an -N=N- chromophore, the color of anthraquinone dyes originates from the conjugated system of the anthracene-9,10-dione core. Its insolubility in water necessitates its application as a dispersion, a critical factor in its use for hydrophobic fibers.[4] A precise understanding of its molecular structure is the foundation for all spectroscopic interpretation.

Table 1: Chemical Profile of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | [5] |

| C.I. Name | This compound | [3] |

| CAS Number | 12236-11-2 / 72363-26-9 | [3] |

| Molecular Formula | C₂₅H₂₄N₂O₇S | [3][6] |

| Molecular Weight | 496.53 g/mol | [3] |

| Chemical Class | Anthraquinone Dye | [3][4] |

| Appearance | Red-violet grains or powder | [1][7] |

| Primary Application | Dyeing of polyester and polyamide fibers | [1][2] |

The analytical challenge lies in confirming this complex structure and detecting any impurities or degradation products. A multi-technique spectroscopic approach provides a self-validating system where the results from each analysis corroborate the others, ensuring the highest degree of scientific trust.

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For a dye like this compound, the extensive π-conjugated system of the anthraquinone core is the primary chromophore responsible for its color.[8] This technique is foundational for:

-

Quantitative Analysis: Determining the concentration of the dye in a solution using the Beer-Lambert Law.

-

Purity Assessment: The position of the maximum absorbance wavelength (λmax) and the shape of the spectrum serve as a fingerprint for the compound's electronic structure.

-

Solvatochromism Studies: Investigating how the polarity of the solvent environment affects the electronic transitions, which can provide insight into dye-solvent interactions.[9]

Experimental Protocol: Quantitative Determination

-

Solvent Selection: Choose a high-purity spectroscopic grade solvent in which this compound is fully soluble and that is transparent in the analysis range (e.g., Methanol, Ethanol, or Acetone). Methanol is often preferred for its ability to dissolve the dye and its transparency above 210 nm.

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL Class A volumetric flask. Ensure complete dissolution, using sonication if necessary. This creates a stock solution of approximately 100 µg/mL.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards with decreasing concentrations (e.g., 10, 8, 5, 2, 1 µg/mL).

-

Spectrometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

-

Set the wavelength range to scan from 200 nm to 800 nm.

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference blank.

-

-

Measurement:

-

Record the spectrum of the reference blank to zero the instrument.

-

Record the absorbance spectrum for each calibration standard, starting with the least concentrated.

-

Identify the λmax from the spectrum of a mid-range standard. This is the wavelength of maximum absorbance.[10]

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance at λmax versus concentration for the standards.

-

Perform a linear regression on the data. The curve should have a coefficient of determination (R²) ≥ 0.999 for a valid calibration.

-

The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this curve.

-

Data Interpretation

-

Expected λmax: The primary absorption band for this compound, corresponding to a π → π* transition, is expected in the visible region, likely between 500-550 nm, giving the dye its characteristic red-violet color in solution.[8][11]

-

Spectral Shape: The spectrum should exhibit a well-defined primary peak. The presence of shoulders or additional peaks may indicate the presence of impurities, degradation products, or aggregation.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Significance |

| λmax | 500 - 550 nm (Solvent Dependent) | Corresponds to the main electronic transition of the anthraquinone chromophore. |

| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) | Indicates a strong, allowed π → π* transition, characteristic of vibrant dyes. |

| Calibration Curve R² | ≥ 0.999 | Confirms a linear relationship between absorbance and concentration, validating the method for quantitative analysis. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Application

FTIR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12] The resulting spectrum is a unique molecular fingerprint that confirms the presence of key structural components. For this compound, FTIR is indispensable for verifying the integrity of its complex structure, including the anthraquinone core, sulfonamide linkage, and aliphatic side-chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is a non-destructive method ideal for analyzing solid powders with minimal sample preparation.[13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of the ambient atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Data Interpretation

The FTIR spectrum of this compound should be analyzed for the presence of characteristic absorption bands corresponding to its constituent functional groups.

Caption: Key functional groups of this compound and their expected FTIR absorption regions.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Confirms the 1-amino substituent on the anthraquinone core. |

| 3400 - 3200 | O-H Stretch | Phenolic Hydroxyl (-OH) | Broad peak indicating the 4-hydroxy group, likely involved in hydrogen bonding. |

| 3300 - 3200 | N-H Stretch | Secondary Amide (-SO₂NH-) | Confirms the sulfonamide linkage. |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Indicates the presence of the anthraquinone and benzene ring systems. |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Confirms the ethoxypropyl side chain. |

| ~1675 & ~1630 | C=O Stretch | Quinone Carbonyls | Two distinct peaks are expected for the 9,10-dione carbonyls due to the electronic environment.[14] |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands confirming the aromatic skeletons. |

| ~1350 & ~1160 | S=O Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂-) | A pair of strong bands, highly characteristic of the sulfonamide group.[14] |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Confirms the ether linkage between the two aromatic systems. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For this compound, NMR is the most powerful technique for unambiguous structure elucidation and verification.[15]

-

¹H NMR: Maps the different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).

-

¹³C NMR: Identifies all unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often effective for complex polar molecules.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts (ppm) and coupling constants (Hz) for all signals.

-

Data Interpretation (Predicted)

Based on the known structure, the following signals can be predicted:

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Chemical Shift (ppm) | Predicted Assignment | Rationale |

| ¹H NMR | 10.0 - 11.0 | 1H, singlet/broad | Phenolic -OH proton. |

| 7.5 - 8.5 | Multiple signals | Aromatic protons on the anthraquinone and benzene rings.[16] | |

| 6.0 - 7.0 | 2H, broad singlet | Primary amine (-NH₂) protons. | |

| 3.5 - 4.0 | Triplets, multiplets | -CH₂- protons of the ethoxypropyl chain adjacent to N and O atoms. | |

| 1.8 - 2.2 | Multiplet | Central -CH₂- of the propyl group. | |

| 1.0 - 1.3 | Triplet | -CH₃ protons of the ethyl group. | |

| ¹³C NMR | > 180 | 2 signals | Carbonyl carbons (C9, C10) of the quinone. |

| 110 - 160 | Multiple signals | Aromatic carbons of both rings. Carbons attached to O or N will be downfield.[15] | |

| 20 - 70 | 5 signals | Aliphatic carbons of the ethoxypropyl chain. |

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[17] For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition.[18]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, and is commonly coupled with liquid chromatography (LC).

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation (Direct Infusion):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu). For HRMS instruments (like TOF or Orbitrap), ensure the instrument is properly calibrated to achieve high mass accuracy.[18]

-

Fragmentation Analysis (MS/MS): To gain structural information, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation

-

Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 496.53, this peak should appear at m/z 497.5 . An HRMS measurement should yield a mass accurate to within 5 ppm of the calculated exact mass of C₂₅H₂₅N₂O₇S⁺.

-

Fragmentation: The MS/MS spectrum will reveal characteristic fragment ions resulting from the cleavage of the weakest bonds. Likely fragmentation pathways include the loss of the ethoxypropyl group or cleavage at the sulfonamide or ether linkages. This pattern provides powerful confirmation of the molecule's connectivity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse dyes [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. scienceworldjournal.org [scienceworldjournal.org]

- 15. Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youngin.com [youngin.com]

Introduction to Disperse Red 92 and its Solubility

An In-Depth Technical Guide to the Solubility of Disperse Red 92 in Organic Solvents

This compound (C.I. 60752) is a synthetic organic colorant belonging to the anthraquinone class of dyes.[1] It is characterized by its vibrant red-violet hue and is primarily utilized in the dyeing of hydrophobic synthetic fibers such as polyester and nylon, as well as in the coloration of plastics and inks.[2][3] Unlike acid or reactive dyes, disperse dyes are non-ionic and exhibit very low solubility in water. Their mechanism of action involves application from a fine aqueous dispersion, from which the dye molecules migrate and "dissolve" into the polymer matrix of the fiber, forming a stable solid-solid solution.[4]

The efficacy, levelness, and intensity of coloration achieved with this compound are intrinsically linked to its solubility characteristics in various media. For researchers in polymer science, textiles, and formulation chemistry, a comprehensive understanding of its solubility in organic solvents is paramount. Organic solvents are not only crucial for alternative dyeing methods and printing ink formulations but are also fundamental in purification, quality control analysis, and toxicological studies. This guide provides a detailed exploration of the physicochemical principles governing the solubility of this compound, presents a profile of its behavior in organic solvents, and offers a robust, validated protocol for its experimental determination.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its structure, polarity, and capacity for intermolecular interactions. The key properties of this compound are summarized below.

| Property | Value / Description | Source(s) |

| C.I. Name | This compound, C.I. 60752 | [1] |

| CAS Number | 12236-11-2 / 72363-26-9 | [1] |

| Chemical Class | Anthraquinone | [1] |

| Molecular Formula | C₂₅H₂₄N₂O₇S | [1] |

| Molecular Weight | 496.53 g/mol | [1] |

| Appearance | Red-violet grains or powder | [2][3] |

| General Solubility | Stated to be soluble in organic solvents; insoluble in water.[5][6] |

The core of this compound is the large, relatively nonpolar anthraquinone structure. However, the presence of various polar functional groups, including an amine (-NH₂), a hydroxyl (-OH), a sulfone (-SO₂-), and an ether (-O-), introduces significant polarity and the capacity for hydrogen bonding. This amphiphilic nature—possessing both nonpolar and polar regions—is key to its solubility behavior.

The Theoretical Framework of Solubility: A Hansen Solubility Parameter Approach

The adage "like dissolves like" is the foundational principle of solubility. A more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components.[7][8] A solute will dissolve best in a solvent when their respective HSP values are closely matched.

The three Hansen parameters (typically measured in MPa⁰⁵) are:

-

δD (Dispersion): Energy derived from atomic van der Waals forces. For a large molecule like this compound, these forces are significant.

-

δP (Polar): Energy from dipolar intermolecular forces. The numerous heteroatoms (O, N, S) in this compound create permanent dipoles, resulting in a significant δP component.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds. The amine (-NH₂) and hydroxyl (-OH) groups make this compound a hydrogen bond donor, while the carbonyl (=O), ether (-O-), and sulfone (-SO₂-) groups act as hydrogen bond acceptors.

The total Hansen parameter is the square root of the sum of the squares of the individual parameters. For dissolution to occur, the "distance" (Ra) between the HSP coordinates of the solute (dye) and the solvent in 3D "Hansen space" must be small. Studies on the parent anthraquinone structure indicate it possesses moderate polarity.[9] Therefore, solvents with a balanced profile of polarity and hydrogen bonding capability are predicted to be the most effective at dissolving this compound.

Solubility Profile of this compound and Related Anthraquinone Dyes

The table below summarizes the known solubility of this compound and its analogues in common organic solvents.

| Dye Name | Molecular Structure Class | Acetone | Ethanol | Benzene | Carbon Tetrachloride |

| This compound | Anthraquinone | Soluble (inferred) | Soluble (inferred) | N/A | N/A |

| Disperse Red 9 | Anthraquinone | Soluble[2] | Soluble[2] | Slightly Soluble[2] | Slightly Soluble[2] |

| Disperse Red 11 | Anthraquinone | Soluble[10] | Soluble[10] | N/A | N/A |

| Disperse Red 1 | Monoazo | Soluble[6] | Soluble[6] | Soluble[6] | N/A |

Note: N/A indicates data not available from the cited sources.

The consistent solubility of these related dyes in polar aprotic (acetone) and polar protic (ethanol) solvents strongly supports the prediction that this compound will exhibit similar behavior. The slightly reduced solubility of Disperse Red 9 in nonpolar aromatic solvents like benzene suggests that while the large anthraquinone core has an affinity for such solvents, the polar functional groups necessitate a solvent with some degree of polarity for effective dissolution.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a colored compound like this compound in an organic solvent is the saturation shake-flask method coupled with UV-Visible spectrophotometry .[4] This method is based on the Beer-Lambert Law, which establishes a linear relationship between a solution's absorbance and the concentration of the analyte.

Principle of the Method

An excess amount of the dye is equilibrated with the solvent at a constant temperature until the solvent is saturated. The undissolved solid is then removed, and the concentration of the dye in the clear, saturated supernatant is determined by measuring its absorbance and comparing it to a pre-established calibration curve.[11]

Materials and Reagents

-

This compound (analytical grade)

-

Solvent of interest (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge capable of holding solvent-safe tubes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Step-by-Step Experimental Protocol

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask. Ensure complete dissolution. This is your stock solution of known concentration (e.g., 100 mg/L).

-

Determine λmax: Scan the stock solution across the UV-Vis spectrum (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements must be performed at this wavelength.[12]

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to create a series of at least five standard solutions of decreasing, known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at λmax, using the pure solvent as a blank.

-

Plot the Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

Part B: Preparation and Analysis of the Saturated Solution

-

Equilibration: Add an excess amount of this compound to a flask containing the solvent (ensure solid dye remains visible). Seal the flask to prevent solvent evaporation.

-

Agitation: Place the flask in a temperature-controlled shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration in the liquid phase should become constant.

-

Phase Separation: Remove the flask and allow the undissolved solid to settle. To obtain a clear supernatant free of particulates, centrifuge an aliquot of the suspension at high speed. Alternatively, carefully filter the solution using a syringe filter compatible with the solvent.

-

Dilution and Measurement: Accurately dilute a known volume of the clear saturated supernatant with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.[4]

-

Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final concentration is the solubility of this compound in that solvent at that temperature.

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

-

Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, the solubility of this compound in organic solvents is expected to increase with rising temperature. This is a critical parameter in high-temperature dyeing processes.

-

Solvent Polarity: As discussed in the HSP section, the choice of solvent is the most critical factor. A solvent that closely matches the dispersion, polar, and hydrogen-bonding characteristics of this compound will yield the highest solubility.

-

Purity: The presence of impurities in either the dye or the solvent can alter the measured solubility. Water, in particular, can significantly impact solubility in organic solvents and should be minimized.

Conclusion

While specific quantitative solubility data for this compound remains a subject for future research, a robust understanding of its behavior can be achieved through the application of fundamental chemical principles and analysis of analogous compounds. Its anthraquinone structure, modified with polar functional groups, renders it soluble in polar organic solvents like acetone and ethanol. The Hansen Solubility Parameter framework provides an authoritative model for predicting optimal solvents. For researchers and development professionals, the validated spectrophotometric protocol detailed herein offers a reliable and self-validating system to precisely quantify the solubility of this compound, enabling informed decisions in formulation, process optimization, and scientific investigation.

References

- (No Source)

- C.I. This compound - ChemBK. (2024).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017).

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

- Hansen solubility of quinones using common solvents. (n.d.).

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Disperse Red 9. (2012). World dye variety. Retrieved from [Link]

- Disperse Red 82 solubility in organic solvents. (2025). Benchchem.

-

This compound. (2012). World dye variety. Retrieved from [Link]

- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College Science Department.

-

Anthraquinone. (n.d.). PubChem. Retrieved from [Link]

-

Disperse Red 1. (2012). World dye variety. Retrieved from [Link]

- Technical Guide: Solubility of Disperse Red 11 in Organic Solvents. (2025). Benchchem.

- study on the uv-vis spectroscopic properties of sudan iii and sudan iv dyes in different organic solvents. (n.d.). AJOL.

- Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications: Experimental and Computational Stud. (n.d.). White Rose Research Online.

-

Disperse Red 11. (2012). World dye variety. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. researchgate.net [researchgate.net]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. science.valenciacollege.edu [science.valenciacollege.edu]

- 12. researchgate.net [researchgate.net]

Photophysical characteristics of Disperse Red 92

An In-depth Technical Guide The Photophysical Characteristics of C.I. Disperse Red 92: A Framework for Comprehensive Analysis

Abstract

C.I. This compound is an anthraquinone-based dye valued for its vibrant color and application in synthetic textile dyeing.[1][2] Beyond its industrial use, its molecular structure suggests potential for applications in materials science and as a molecular probe, where a deep understanding of its interaction with light is paramount. This technical guide provides a comprehensive framework for the systematic characterization of the photophysical properties of this compound. We present not merely a collection of data, but a series of robust, self-validating experimental protocols designed for researchers and scientists. This document details the step-by-step methodologies for determining key parameters including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The causality behind experimental design, from solvent selection to the choice of reference standards, is elucidated to empower researchers to generate high-fidelity, reproducible data.

Introduction to this compound

This compound (C.I. 60752) is a non-ionic, hydrophobic dye belonging to the anthraquinone class.[1][2] Its chemical structure, characterized by a substituted anthraquinone core, is responsible for its distinct bluish-red hue.[1][3] Primarily used for dyeing polyester and other synthetic fibers, its low water solubility is a defining characteristic.[2] The photophysical behavior of such dyes is dictated by their ability to absorb and dissipate light energy, processes which are highly sensitive to the molecule's local environment. A thorough characterization is therefore essential for predicting its performance, stability, and suitability for advanced applications.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 60752 | [1] |

| CAS Number | 12236-11-2 / 72363-26-9 | [1] |

| Chemical Class | Anthraquinone | [1] |

| Molecular Formula | C₂₅H₂₄N₂O₇S | [1][4] |

| Molecular Weight | 496.53 g/mol | [1][4] |

Core Photophysical Principles: A Conceptual Overview

The interaction of a dye molecule like this compound with light is governed by the principles of electronic spectroscopy.[5] Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) and radiative decay, which involves the emission of a photon. This emission is known as fluorescence.

Key parameters that define these processes are:

-

Absorption Spectrum (λ_max): The range of wavelengths a molecule absorbs, with the peak (λ_max) corresponding to the S₀ → S₁ transition energy.[6]

-

Emission Spectrum (λ_em): The range of wavelengths emitted during fluorescence as the molecule relaxes from S₁ → S₀. The emission peak (λ_em) is always at a longer wavelength (lower energy) than the absorption peak.[7]

-

Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_max). A larger Stokes shift is often desirable in fluorescence applications to minimize spectral overlap.[8]

-

Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.[9]

-

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state. It is typically on the nanosecond scale for fluorescent dyes.[10][11]

Experimental Characterization Workflow

This section provides detailed protocols for quantifying the core photophysical parameters of this compound. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Sample Preparation: The Foundation of Quality Data

Reproducible data begins with meticulous sample preparation. Due to the hydrophobic nature of disperse dyes, solvent selection is the most critical variable.

Protocol:

-

Solvent Selection: Prepare solutions in a range of solvents to assess environmental effects (solvatochromism).[12] Recommended starting solvents include:

-

Toluene (non-polar, aprotic)

-

Dichloromethane (DCM) (polar, aprotic)

-

Acetonitrile (polar, aprotic)

-

Ethanol (polar, protic)

-

Rationale: Using solvents with varying polarity and proticity reveals how the dye's electron distribution and excited state are influenced by its environment, which is critical for predicting its behavior in different applications.[13]

-

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like acetone or DMSO where the dye has good solubility.

-

Working Solution Preparation: Create a series of dilutions from the stock solution for analysis. For absorption measurements, aim for a concentration that yields a maximum absorbance between 0.1 and 1.0 to ensure linearity within the Beer-Lambert Law.[14] For fluorescence, solutions should be more dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Purity Check: Ensure solvents are of spectroscopic grade to avoid interference from fluorescent or absorbing impurities.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength(s) at which this compound absorbs light most strongly.

Protocol:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Blanking/Zeroing: Fill a 1 cm path length quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline (or "blank") spectrum. This subtracts any absorbance from the solvent and the cuvette itself.[14]

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it ¾ full with the this compound working solution.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum, typically over a range of 300-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance, denoted as λ_max. This wavelength is the optimal choice for exciting the molecule in subsequent fluorescence experiments.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum of this compound.

Protocol:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.

-

Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1 at λ_max) in a 1 cm path length quartz fluorescence cuvette.

-

Excitation Wavelength Selection: Set the excitation monochromator to the λ_max value determined from the UV-Vis absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., if λ_max is 550 nm, scan from 560 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity, denoted as λ_em. Calculate the Stokes Shift (λ_em - λ_max).

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Fluorescence Quantum Yield (Φ_F) Determination

The relative quantum yield is determined by comparing the fluorescence of this compound to a well-characterized standard.[9]

Protocol:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with this compound. For a red-emitting dye, standards like Rhodamine 6G (in ethanol, Φ_F ≈ 0.95) or Cresyl Violet (in methanol, Φ_F ≈ 0.54) are suitable.

-

Rationale: The standard must be excitable at the same wavelength as the sample and its properties in the chosen solvent must be well-documented in literature to serve as a reliable benchmark.

-

-

Solution Preparation: Prepare a series of dilutions for both the standard and the this compound sample in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 and be precisely measured.

-

Fluorescence Spectra Acquisition: For each solution (standard and sample), record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated intensity vs. absorbance.

-

n is the refractive index of the solvent. (For the same solvent, this term cancels out).

-

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Data Summary and Interpretation

All quantitative data should be summarized for clarity. The influence of the environment on the dye's properties provides insight into its behavior.

Table 2: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | λ_max (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F (Relative) |

| Toluene | 545 | 590 | 45 | 0.35 |

| DCM | 552 | 610 | 58 | 0.21 |

| Acetonitrile | 558 | 625 | 67 | 0.15 |

| Ethanol | 560 | 630 | 70 | 0.12 |

-

Interpretation of Trends: A shift to longer wavelengths (a red shift or bathochromic shift) in both absorption and emission with increasing solvent polarity, as shown in the hypothetical data above, suggests a more polar excited state compared to the ground state. A decrease in quantum yield in more polar or protic solvents can indicate the activation of non-radiative decay pathways facilitated by solvent interactions.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the full photophysical characterization of this compound. By following these detailed protocols, researchers can obtain reliable data on the dye's absorption, emission, and fluorescence efficiency. This foundational knowledge is indispensable for leveraging the properties of this compound in novel applications, from advanced material science to the development of fluorescent probes for biological and chemical sensing.

References

- P2 InfoHouse. (1993).

- World dye variety. (2012). This compound.

- Hangzhou Fucai Chem Co., Ltd. (2020). Synthesis Of this compound.

- ChemBK. (2024). This compound.

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. [Link]

- Science Department. (n.d.).

-

Nawshin Farzana. (2015). FLUORESCENT DISPERSE DYES: REFLECTANCE SPECTRA, RELATIVE STRENGTH AND PERFORMANCE EVALUATION OF COUMARIN CLASS ON POLYESTER/COTTON BLENDED FABRIC. International Journal of Research in Engineering and Technology. [Link]

-

PubMed. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. [Link]

- Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.

-

MDPI. (2021). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. [Link]

-

ACS Publications. (2003). Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. [Link]

- IntechOpen. (2020).

-

ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. p2infohouse.org [p2infohouse.org]

- 4. chembk.com [chembk.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. technologynetworks.com [technologynetworks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

Disperse Red 92 CAS number and molecular weight

An In-Depth Technical Guide to C.I. Disperse Red 92 for Researchers and Drug Development Professionals

Introduction

C.I. This compound is a synthetic organic dye belonging to the anthraquinone class of colorants. It is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends, as well as nylon. The dye is valued for its vibrant bluish-red to reddish-purple hue and good fastness properties. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, dyeing mechanisms, and safety information, tailored for researchers, scientists, and professionals in related fields.

Core Identification

| Property | Value | Source(s) |

| Chemical Name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide | [1] |

| C.I. Name | This compound | [2] |

| C.I. Number | 60752 | [2] |

| CAS Registry Number | 12236-11-2, 72363-26-9 | [2] |

| Molecular Formula | C25H24N2O7S | [1][2] |

| Molecular Weight | 496.53 g/mol | [2] |

| Appearance | Red-violet grains | [3] |

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). An improved, more environmentally friendly method has been developed to reduce the amount of waste acid generated compared to older processes that used chlorosulfonic acid as both a solvent and a sulfonating agent.[3]

The modern synthesis pathway can be summarized as follows:

-

Sulfonation: Disperse Red 60 is dissolved in an inert solvent. Chlorosulfonic acid and thionyl chloride are then added to the solution to carry out the sulfonyl reaction. This step introduces a sulfonyl chloride group onto the phenoxy ring of the Disperse Red 60 molecule.[3]

-

Neutralization: After the sulfonation is complete, sodium carbonate is added to the reaction mixture to neutralize the excess acid.[3]

-

Condensation: Finally, 3-ethoxypropylamine is added to the mixture. This amine reacts with the sulfonyl chloride group in a condensation reaction to form the final this compound molecule.[3]

Below is a diagram illustrating the key steps in the synthesis of this compound from Disperse Red 60.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on modern synthesis methods[3]:

-

Dissolution and Dehydration: Dissolve Disperse Red 60 solid in an inert solvent (mass ratio of 3-6:1 solvent to solid). If the moisture content of the Disperse Red 60 is above 0.5%, heat the solution to near the solvent's boiling point to remove water azeotropically. Cool the solution to 20-35°C.

-

Sulfonylation: Add chlorosulfonic acid and thionyl chloride to the solution. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is typically 1:1-2:1-2. Maintain the reaction temperature at 20-40°C.

-

Neutralization and Condensation: After the sulfonyl reaction is complete, add sodium carbonate to the reaction solution until it is neutral. Then, add sodium carbonate and 3-ethoxypropylamine. The molar ratio of Disperse Red 60 to sodium carbonate to 3-ethoxypropylamine is 1:0.5-2:1-2. The reaction is carried out under heat.

-

Isolation: After the reaction is complete, the solvent is distilled and recycled. The resulting this compound is then isolated.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester and nylon fibers. Disperse dyes are non-ionic and have low water solubility, which makes them suitable for coloring these hydrophobic synthetic fibers.[4][5]

Mechanism of Dyeing

The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid (water) to a solid organic solvent (the fiber).[5][6] The mechanism involves the following steps:

-

Dispersion: The dye is finely ground and dispersed in water with the help of a dispersing agent to form a stable aqueous dispersion.[5]

-

Adsorption: During the dyeing process, which is typically carried out at high temperatures (120-130°C) and under pressure, the dye molecules are adsorbed onto the surface of the polyester fibers.[4]

-

Diffusion: The high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile. This allows the small, non-ionic dye molecules to diffuse into the fiber structure.[4][6]

-

Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrophobic interactions.[6]

The following diagram illustrates the dyeing process of polyester with this compound.

Caption: Dyeing mechanism of polyester with this compound.

Experimental Protocol: High-Temperature Dyeing of Polyester

The following is a general procedure for dyeing polyester fabric with this compound[5]:

-

Dye Bath Preparation: Prepare a paste of the this compound dye with a dispersing agent and add it to water. Adjust the pH of the dye bath to be acidic, typically using acetic acid.

-

Dyeing: Immerse the polyester fabric in the dye bath. Raise the temperature to 60°C and hold for 15 minutes. Then, raise the temperature to 130°C and maintain for 1 hour to allow for dye diffusion and fixation.

-

Cooling and Rinsing: Cool the dye bath to 60°C and remove the fabric. Rinse the fabric with hot water.

-

Reduction Clearing (if necessary): To remove any unfixed dye from the fiber surface and improve fastness, a reduction clearing process may be performed. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

-

Final Rinse and Drying: Rinse the fabric thoroughly and dry.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 713.7 ± 70.0 °C at 760 mmHg | [1] |

| Flash Point | 385.5 ± 35.7 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Safety and Toxicology

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Toxicological Information

-

Acute Toxicity: Not classified as acutely toxic.[7]

-

Skin and Eye Irritation: Not considered to be a skin or eye irritant.[7]

-

Skin Sensitization: Not considered to be a skin sensitizer.[7]

-

Genotoxicity: Extensive genetic toxicity studies have been conducted, which indicate that this compound is unlikely to cause genetic defects.[7]

-

Carcinogenicity: There is inadequate evidence of carcinogenicity in animal studies for the related compound Disperse Red 9.[8]

-

Reproductive Toxicity: No effects on reproduction or fertility were observed in rats exposed orally to this compound.[7]

Ecotoxicological Information

-

Biodegradability: this compound is not readily biodegradable.[7]

-

Aquatic Toxicity: It has been found to pose no significant hazard to aquatic species, including fish, daphnia, and algae.[1][7]

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. Its synthesis has been refined to be more environmentally conscious. The mechanism of its application in dyeing polyester is well understood and relies on the principles of disperse dye chemistry. While it has a generally low toxicity profile, standard chemical handling practices should always be observed. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- World Dye Variety. (2012, March 6). This compound.